Acetic acid, fluoro-, potassium salt

描述

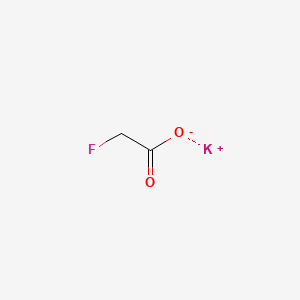

Acetic acid, fluoro-, potassium salt: is a chemical compound that consists of a potassium ion (K⁺) and the fluoroacetic acid anion (CH₂FCOO⁻). This compound is known for its applications in various fields, including organic synthesis and industrial processes. It is a derivative of acetic acid where one hydrogen atom is replaced by a fluorine atom, resulting in unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions: The preparation of acetic acid, fluoro-, potassium salt typically involves the reaction of fluoroacetic acid with potassium hydroxide (KOH). The reaction can be represented as follows: [ \text{CH}_2\text{FCOOH} + \text{KOH} \rightarrow \text{CH}_2\text{FCOOK} + \text{H}_2\text{O} ]

Industrial Production Methods: Industrial production of this compound often involves the large-scale reaction of fluoroacetic acid with potassium carbonate (K₂CO₃) or potassium hydroxide. The reaction is carried out in aqueous solution, and the product is isolated by crystallization or evaporation of the solvent.

化学反应分析

Key Parameters

| Parameter | Value/Range | Impact on Reaction Efficiency |

|---|---|---|

| Temperature | 80–120°C | Higher temperatures favor SN2 mechanisms. |

| Solvent | DMF or DMSO | Enhances KF solubility and ion dissociation. |

| Reaction Time | 4–8 hours | Prolonged durations improve yields (up to 85%). |

-

Mechanism : The reaction follows an SN2 pathway, where fluoride displaces chloride from chloroacetate.

-

Side Reactions : Competing elimination or solvent interactions may occur if moisture is present .

Oxidation of Fluoroethylenic Compounds

Potassium fluoroacetate derivatives can be synthesized via oxidation of halogenated alkenes using potassium permanganate (KMnO₄) in alkaline conditions. For example, trifluorotrichloropropene undergoes oxidation to yield potassium trifluoroacetate .

Reaction:

Optimized Conditions

| Parameter | Value/Range | Role in Reaction |

|---|---|---|

| pH | 10–12 | Maintains alkaline medium for permanganate stability. |

| Temperature | 65–70°C | Prevents decomposition of intermediates. |

| Ca(OH)₂ Quantity | Stoichiometric | Neutralizes HCl byproducts. |

-

Isolation : Post-reaction, the product is isolated via filtration, evaporation, and extraction with alcohols .

Substitution Reactions in Glacial Acetic Acid

In glacial acetic acid, potassium fluoride exhibits altered reactivity due to strong hydrogen bonding between F⁻ and the solvent. This reduces fluoride’s nucleophilicity, shifting reactivity toward the hydroxyl oxygen of carboxylic acids .

Example Reaction with Chloroacetic Acid:

Key Observations

-

Product : Acetoxy derivatives dominate over fluoro-substituted products.

-

Mechanistic Insight : Hydrogen bonding in acetic acid stabilizes the transition state for oxygen-centered substitution .

Acid-Base Reactions

Potassium fluoroacetate reacts with strong acids (e.g., H₂SO₄) to regenerate fluoroacetic acid, demonstrating its role as a conjugate base.

Reaction:

Thermal Decomposition

At elevated temperatures (>200°C), potassium fluoroacetate decomposes into toxic gases, including hydrogen fluoride (HF) and carbon monoxide (CO).

Decomposition Pathway:

Coordination Chemistry

The fluoroacetate anion can act as a ligand in coordination complexes, binding to metals via oxygen atoms.

Example with Copper(II):

Structural Features

Environmental Degradation

In aqueous environments, potassium fluoroacetate undergoes hydrolysis to form glycolic acid and fluoride ions.

Hydrolysis Reaction:

Kinetics

| pH | Half-Life (25°C) |

|---|---|

| 7.0 | ~120 hours |

| 9.0 | ~24 hours |

Potassium fluoroacetate’s reactivity is governed by its ionic nature, fluoride’s nucleophilicity, and environmental stability. Its synthesis, substitution behavior, and decomposition pathways highlight both its utility in pest control and its significant environmental and safety risks. Further research into safer analogues or degradation methods remains critical.

科学研究应用

Chemistry

Synthesis of Fluorinated Compounds

This compound serves as a precursor for synthesizing various fluorinated organic compounds, which are crucial in pharmaceuticals and agrochemicals. For instance, it can be used to produce fluorinated amino acids and other biologically active molecules that exhibit enhanced metabolic stability and bioactivity.

Biology

Biochemical Studies

Acetic acid, fluoro-, potassium salt is utilized in enzyme inhibition studies. It can inhibit aconitase, an enzyme in the citric acid cycle, leading to disruptions in cellular energy production. This property makes it valuable for investigating metabolic pathways and cellular toxicity mechanisms .

Plant Growth Studies

Recent research indicates that potassium salts, including this compound, can positively influence plant growth under stress conditions. For example, studies have shown improvements in root characteristics and overall biomass in tomato seedlings treated with this compound .

Medicine

Drug Development

Fluorinated derivatives of acetic acid are being explored for their therapeutic potential. Notably, compounds derived from this compound have shown promise in antiviral and anticancer research. For example, one study highlighted its application in developing treatments for human cytomegalovirus (HCMV) infections .

Polymer Production

The compound is also employed in producing fluorinated polymers used for coatings, sealants, and high-performance materials. Its unique chemical properties allow for the creation of materials with enhanced durability and resistance to environmental factors .

Case Studies

- Fluorinated Drug Development : A study investigated the synthesis of a novel potassium salt derived from fluoroacetic acid for treating HCMV infections. The research demonstrated significant antiviral activity in vitro, suggesting a potential new avenue for antiviral therapy .

- Plant Growth Enhancement : In agricultural research, the application of potassium salts including this compound improved growth metrics such as height and biomass in tomato seedlings under chilling stress conditions. This study underscores the compound's potential role in enhancing crop resilience .

作用机制

The mechanism by which acetic acid, fluoro-, potassium salt exerts its effects involves the interaction of the fluoroacetate ion with biological molecules. The fluoroacetate ion can inhibit the enzyme aconitase in the citric acid cycle, leading to the accumulation of citrate and disruption of cellular energy production. This inhibition affects various metabolic pathways and can lead to cellular toxicity.

相似化合物的比较

Acetic Acid, Chloro-, Potassium Salt (CH₂ClCOOK): Similar in structure but with a chlorine atom instead of fluorine.

Acetic Acid, Bromo-, Potassium Salt (CH₂BrCOOK): Contains a bromine atom instead of fluorine.

Uniqueness:

Fluorine Substitution: The presence of the fluorine atom in acetic acid, fluoro-, potassium salt imparts unique chemical properties, such as increased electronegativity and reactivity, compared to its chloro- and bromo- counterparts.

Biological Activity: The fluoroacetate ion’s ability to inhibit aconitase makes it particularly useful in biochemical research and potential therapeutic applications.

生物活性

Acetic acid, fluoro-, potassium salt, also known as potassium fluoroacetate (chemical formula: CH₂FCOOK), is a fluorinated derivative of acetic acid. This compound has garnered attention due to its significant biological activity, particularly in the context of enzyme inhibition and metabolic disruption. The fluoroacetate ion is known for its ability to interfere with the citric acid cycle, primarily by inhibiting aconitase, an enzyme critical for cellular energy production.

The primary mechanism through which potassium fluoroacetate exerts its biological effects involves the inhibition of aconitase. This enzyme catalyzes the conversion of citrate to isocitrate in the citric acid cycle. When fluoroacetate is metabolized, it forms fluorocitrate, which competes with citrate for binding to aconitase. The inhibition of this enzyme leads to an accumulation of citrate and subsequent disruption of cellular metabolism, resulting in cellular toxicity and potential apoptosis in sensitive organisms .

Biological Activity

- Enzyme Inhibition :

- Toxicity :

- Therapeutic Potential :

Case Study 1: Toxicological Effects

A study examining the toxicological effects of sodium fluoroacetate (a related compound) demonstrated that exposure led to significant disruptions in metabolic functions. The study highlighted increased levels of citrate and decreased ionized calcium concentrations in serum samples from affected subjects, underscoring the compound's ability to inhibit key metabolic enzymes .

Case Study 2: Agricultural Applications

Research involving the application of potassium fluoroacetate in agricultural settings has shown that it can affect plant growth by altering metabolic pathways. For instance, studies on tomato seedlings indicated that treatment with potassium salts including fluoroacetate could enhance growth under stress conditions by modulating antioxidant enzyme activities .

Comparative Analysis

The biological activity of this compound can be compared with other halogenated acetic acids:

| Compound | Mechanism of Action | Toxicity Level | Therapeutic Potential |

|---|---|---|---|

| This compound | Inhibits aconitase; disrupts TCA cycle | High | Cancer therapy research |

| Acetic Acid, Chloro-, Potassium Salt | Similar inhibition but less potent | Moderate | Limited |

| Acetic Acid, Bromo-, Potassium Salt | Similar mechanism; less studied | Moderate | Limited |

属性

IUPAC Name |

potassium;2-fluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3FO2.K/c3-1-2(4)5;/h1H2,(H,4,5);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOIIGTWTZBPWBS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2FO2.K, C2H2FKO2 | |

| Record name | POTASSIUM FLUOROACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4308 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

144-49-0 (Parent) | |

| Record name | Acetic acid, fluoro-, potassium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023745860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

116.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Potassium fluoroacetate appears as a fine, white odorless powder. Toxic by ingestion, inhalation and/or skin absorption. Used as a rodenticide. | |

| Record name | POTASSIUM FLUOROACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4308 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

23745-86-0 | |

| Record name | POTASSIUM FLUOROACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4308 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetic acid, fluoro-, potassium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023745860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。